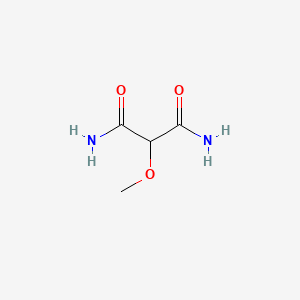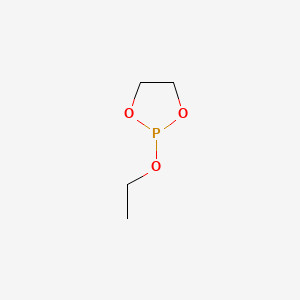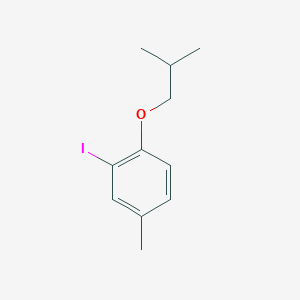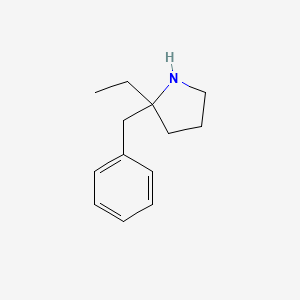
2-Methoxymalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxymalonamide is an organic compound with the molecular formula C4H8N2O3. It is a derivative of malonamide, where one of the hydrogen atoms on the carbon adjacent to the amide groups is replaced by a methoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxymalonamide can be synthesized through the ammonolysis of methoxypropanedioic acid esters. The reaction typically involves the use of liquid ammonia to convert methoxypropanedioic acid esters into this compound . The reaction conditions generally require a controlled temperature and pressure to ensure the complete conversion of the ester to the amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or other separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxymalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amides or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amides. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
2-Methoxymalonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Methoxymalonamide involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonamide: The parent compound of 2-Methoxymalonamide, lacking the methoxy group.
2-Methyloxolane: A similar compound with a different functional group, used as a solvent in green chemistry.
2-Methoxy-1,4-naphthoquinone: Another methoxy-substituted compound with distinct chemical properties and applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
5018-31-5 |
|---|---|
Molekularformel |
C4H8N2O3 |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
2-methoxypropanediamide |
InChI |
InChI=1S/C4H8N2O3/c1-9-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8) |
InChI-Schlüssel |
ZSPWEJMLRCUCIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)





![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)







